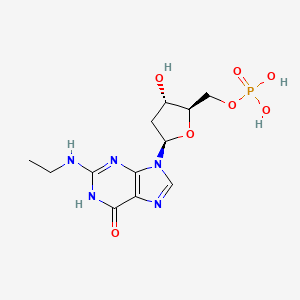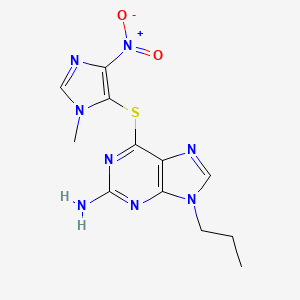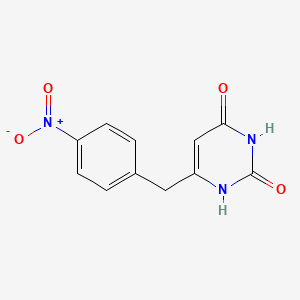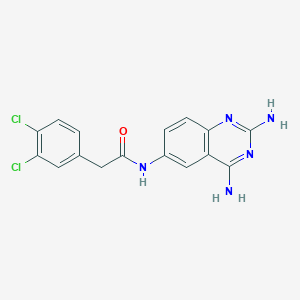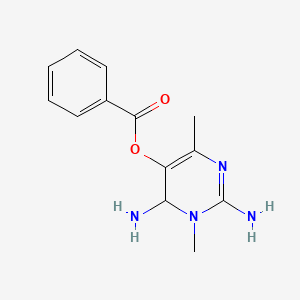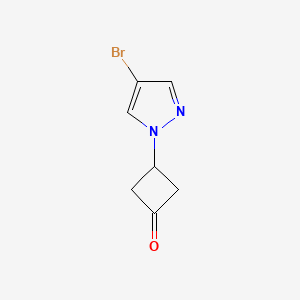
3-(4-Bromo-1H-pyrazol-1-yl)cyclobutan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Bromo-1H-pyrazol-1-yl)cyclobutan-1-one is a chemical compound that features a brominated pyrazole ring attached to a cyclobutanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-1H-pyrazol-1-yl)cyclobutan-1-one typically involves the bromination of pyrazole derivatives followed by cyclization reactions. One common method includes the use of potassium bromide and cerium (IV) ammonium nitrate in a biphasic system consisting of water and dichloromethane . The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for large-scale production. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and yield .
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Bromo-1H-pyrazol-1-yl)cyclobutan-1-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the brominated pyrazole ring to other functional groups.
Substitution: The bromine atom in the pyrazole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce various pyrazole derivatives .
Aplicaciones Científicas De Investigación
3-(4-Bromo-1H-pyrazol-1-yl)cyclobutan-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(4-Bromo-1H-pyrazol-1-yl)cyclobutan-1-one involves its interaction with specific molecular targets and pathways. The brominated pyrazole ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to changes in cellular processes and biological effects .
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile: Similar in structure but with a nitrile group instead of a ketone.
3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanoic acid: Contains a carboxylic acid group instead of a ketone.
Uniqueness
3-(4-Bromo-1H-pyrazol-1-yl)cyclobutan-1-one is unique due to its cyclobutanone moiety, which imparts distinct chemical and physical properties.
Propiedades
Fórmula molecular |
C7H7BrN2O |
|---|---|
Peso molecular |
215.05 g/mol |
Nombre IUPAC |
3-(4-bromopyrazol-1-yl)cyclobutan-1-one |
InChI |
InChI=1S/C7H7BrN2O/c8-5-3-9-10(4-5)6-1-7(11)2-6/h3-4,6H,1-2H2 |
Clave InChI |
UVWGKUJIOCYTCQ-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC1=O)N2C=C(C=N2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



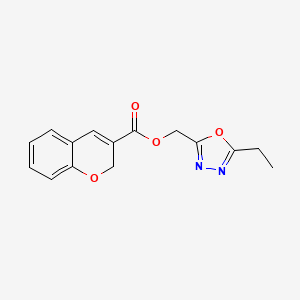
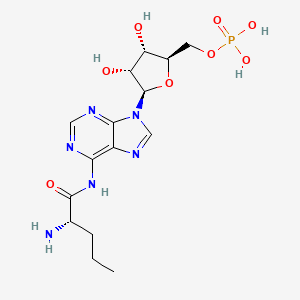
![O6-benzyl O7-ethyl 2-oxo-6-azaspiro[3.4]octane-6,7-dicarboxylate](/img/structure/B12938459.png)
![10-[(2-Ethenylphenyl)methyl]acridin-9(10H)-one](/img/structure/B12938461.png)

![4,7-Dibromo-2-(3,4,5-trifluorophenyl)-2H-benzo[d][1,2,3]triazole](/img/structure/B12938473.png)

![2-Bromo-1-[2-(propylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12938482.png)
